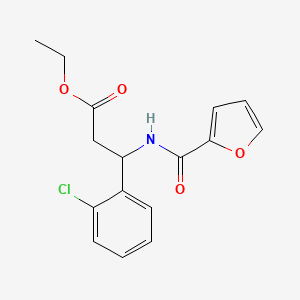![molecular formula C21H25NO5 B4302158 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4302158.png)
3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid
Overview
Description
3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) or "good" cholesterol.
Mechanism of Action
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased production of HDL cholesterol, decreased production of triglycerides, and increased clearance of triglyceride-rich lipoproteins from the blood.
Biochemical and physiological effects:
Fenofibrate has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also reduces the production of low-density lipoprotein (LDL) or "bad" cholesterol and decreases the risk of cardiovascular disease. In addition, 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
Fenofibrate is widely available and relatively inexpensive, making it a popular choice for laboratory experiments. However, 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to have species-specific effects, meaning that its effects may differ between different animal models and humans. In addition, 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to have variable effects on different tissues and organs, which may complicate its use in laboratory experiments.
Future Directions
Future research on 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid should focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other metabolic pathways and diseases. In addition, further studies are needed to elucidate the mechanisms underlying 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid's anti-inflammatory and antioxidant effects. Finally, the development of novel 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective treatments for high cholesterol and other metabolic disorders.
Scientific Research Applications
Fenofibrate has been extensively studied for its therapeutic effects on high cholesterol and triglyceride levels in the blood. In addition, 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Recent studies have also investigated the potential use of 3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-14(2)17-6-4-5-7-19(17)27-13-20(23)22-18(12-21(24)25)15-8-10-16(26-3)11-9-15/h4-11,14,18H,12-13H2,1-3H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKSJSMVGFIXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-3-({[2-(propan-2-yl)phenoxy]acetyl}amino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-(2-chlorophenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4302075.png)

![ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate](/img/structure/B4302086.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4302121.png)
![ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)
![2-chlorobenzyl 3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4302128.png)
![2,4-di-tert-butyl-6-[(4-methyl-2-nitrophenyl)amino]phenol](/img/structure/B4302135.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302143.png)
![11-[4-(hexylamino)-6-methoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4302144.png)
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B4302148.png)
![4-(2,4-dichlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B4302153.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4302169.png)
